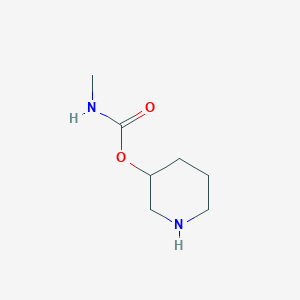
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride: is a chemical compound with the molecular formula C7H15NO2 · HCl. It is a derivative of L-alanine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide synthesis due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride typically involves the esterification of L-alanine with methanol in the presence of a strong acid catalyst, followed by the protection of the amino group with tert-butyl chloride. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer higher efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol, carbon dioxide.
Reduction: 3-tert-butyl-L-alanine.
Substitution: Various substituted alanine derivatives.
Applications De Recherche Scientifique
Chemistry: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is widely used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability makes it an ideal candidate for such studies .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its protective groups ensure that the active sites of the peptides remain intact during synthesis .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it a valuable compound in large-scale chemical manufacturing .
Mécanisme D'action
The mechanism of action of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. The compound interacts with various enzymes and molecular targets during synthesis, ensuring the correct sequence and structure of the peptides .
Comparaison Avec Des Composés Similaires
- L-alanine tert-butyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- β-alanine tert-butyl ester hydrochloride
- L-phenylalanine tert-butyl ester hydrochloride
Uniqueness: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is unique due to its specific combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is essential .
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
Clé InChI |
BFKWVKIVRULWQS-RGMNGODLSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H](C(=O)OC)N.Cl |
SMILES canonique |
CC(C)(C)CC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-benzo[b]thiophene-3-carboxylic acid-amide](/img/structure/B8291546.png)



![3-[1-(4-Iodobenzoyl)pyrrolidin-3-yl]pyridine](/img/structure/B8291574.png)
![5-Ethyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B8291587.png)


![Tert-butyl 4-[(5-bromo-6-methylpyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8291614.png)
![ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8291629.png)

